molecular formula C15H10N2O3 B1219719 6-Acetylphenazine-1-carboxylic acid CAS No. 120464-88-2

6-Acetylphenazine-1-carboxylic acid

Cat. No. B1219719
M. Wt: 266.25 g/mol
InChI Key: VRKHKGIAJQUVOY-UHFFFAOYSA-N
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Description

6-Acetylphenazine-1-carboxylic acid is a phenazine . It is a chemical compound with the formula C15H10N2O3 . It is also known as 6-Acetophenazine-1-carboxylic acid .


Synthesis Analysis

The synthesis of 6-Acetylphenazine-1-carboxylic acid involves a series of conversions from phenazine-1-carboxylic acid (PCA). The process includes a unique one-carbon extension by EsmB1-B5, a keto reduction by EsmC, and an esterification by EsmD1-D3 .


Molecular Structure Analysis

The molecular structure of 6-Acetylphenazine-1-carboxylic acid is characterized by 1H NMR, 13C NMR, and HRMS . The structure includes a phenazine core, which is a planar structure of three six-membered aromatic rings, with the middle one containing two nitrogen atoms in a 5,10-diaza-anthracene arrangement .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 6-Acetylphenazine-1-carboxylic acid include a unique one-carbon extension, a keto reduction, and an esterification . These reactions are facilitated by the enzymes EsmB1-B5, EsmC, and EsmD1-D3 respectively .

Scientific Research Applications

Biosynthesis of Phenazine Antibiotics

6-Acetylphenazine-1-carboxylic acid is involved in the biosynthesis of phenazine antibiotics in Streptomyces antibioticus. This process begins with phenazine-1,6-dicarboxylic acid, extending with acetate to form 6-acetylphenazine-1-carboxylic acid, which is then reduced to saphenic acid. Saphenic acid plays a role in the formation of esmeraldins and saphenyl esters, significant in the antimicrobial and antitumor properties of the metabolites from Streptomyces antibioticus (McDonald et al., 1999).

Synthesis of Heterocyclic Compounds

6-Acetylphenazine-1-carboxylic acid can be involved in the synthesis of various heterocyclic compounds like Δ2-oxazines and benzoxazoles. These reactions are achieved by the interaction of carboxylic acids with amino alcohols, amino mercaptans, and o-aminophenols in the presence of specific phosphine dichlorides (Vorbrüggen & Krolikiewicz, 1993).

Phenazine Metabolite Production in Microorganisms

The production of phenazine-type metabolites, such as esmeraldins and saphenamycin, involves 6-acetylphenazine-1-carboxylic acid. These metabolites, originating from phenazine-1,6-dicarboxylic acid, exhibit antimicrobial and antitumor activities. The biosynthesis involves several enzymatic reactions, including chain extension and keto reduction processes, with 6-acetylphenazine-1-carboxylic acid being a critical intermediate (Rui et al., 2012).

Role in Antibacterial and Antifungal Agents

6-Acetylphenazine-1-carboxylic acid derivatives can display significant biological activities, including antibacterial and antifungal properties. These derivatives, such as 1,2,4-triazine derivatives, have been studied for their potential as therapeutic agents (Makhlouf & Maklad, 2004).

Chemical Synthesis and Molecular Docking

6-Acetylphenazine-1-carboxylic acid plays a role in the chemical synthesis of various pyridine derivatives, which are then subjected to molecular docking screenings. These compounds have demonstrated antimicrobial and antioxidant activity in vitro (Flefel et al., 2018).

properties

IUPAC Name

6-acetylphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-8(18)9-4-2-6-11-13(9)16-12-7-3-5-10(15(19)20)14(12)17-11/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKHKGIAJQUVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332122
Record name 1-Phenazinecarboxylic acid, 6-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetylphenazine-1-carboxylic acid

CAS RN

120464-88-2
Record name 1-Phenazinecarboxylic acid, 6-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Geiger, W Keller-Schierlein, M Brandl… - The Journal of …, 1988 - jstage.jst.go.jp
Thefollowing compoundswereisolated and characterized : Saphenamycin (1) Theonly compoundpossessing high antibacterial activity w Page 1 1542 THE JOURNAL OF ANTIBIOTICS …
Number of citations: 69 www.jstage.jst.go.jp
Z Rui, M Ye, S Wang, K Fujikawa, B Akerele, M Aung… - Chemistry & biology, 2012 - cell.com
… The resulting PDC underwent a series of conversions to give 6-acetylphenazine-1-carboxylic acid, saphenic acid, and saphenamycin through a unique one-carbon extension by EsmB1…
Number of citations: 41 www.cell.com
M McDonald, B Wilkinson, CW Van't Land… - Journal of the …, 1999 - ACS Publications
… of the β-keto acid produces 6-acetylphenazine-1-carboxylic acid (7), which is then reduced … -1,6-dicarboxylic acid 6, 6-acetylphenazine-1-carboxylic acid 7, and saphenic acid 2a to …
Number of citations: 30 pubs.acs.org
JY Lee, SS Moon, BK Hwang - Pest Management Science …, 2003 - Wiley Online Library
… & Henrici strains were reported as producing phenazine antibiotics, such as phenacein,40 PD 116 152,38 saphenic acid methyl ether and 6-acetylphenazine-1-carboxylic acid.35 1,6-…
Number of citations: 103 onlinelibrary.wiley.com
MG McDonald - 2001 - search.proquest.com
… , and their dimerization products the esmeraldins, proceeds from phenazine-1,6-dicarboxylic acid (PDC) by chain extension with C-2 of acetate to 6-acetylphenazine-1-carboxylic acid, …
Number of citations: 0 search.proquest.com
JB Laursen, J Nielsen - Chemical reviews, 2004 - ACS Publications
… Subsequent thioester hydrolysis and decarboxylation affords the one-carbon-elongated 6-acetylphenazine-1-carboxylic acid (62). Reduction of ketone 62 leads to formation of saphenic …
Number of citations: 698 pubs.acs.org
HS Lee, JS Kang, BK Choi, HS Lee, YJ Lee, J Lee… - Marine drugs, 2019 - mdpi.com
Three new phenazine derivatives (1–3), along with known compounds (4–7) of saphenic acid derivatives, were isolated from a deep-sea sediment-derived yeast-like fungus …
Number of citations: 11 www.mdpi.com
CW Van't Land - 1992 - search.proquest.com
… Saphenamycin, DC-86-Y (saphenic acid) and three novel phenazines, saphenic acid methyl ether, 6-acetylphenazine-1-carboxylic acid, and a mixture of inseparable fatty acid esters of …
Number of citations: 1 search.proquest.com
HP Fiedler, H Zähner - Microbial Fundamentals of …, 2001 - Wiley Online Library
… Besides saphenamycin, saphenic acid and tubermycin B, three new phenazines were detected by HPLC-DAD, 6-acetylphenazine-1-carboxylic acid, saphenic acid methyl ether and a …
Number of citations: 3 onlinelibrary.wiley.com
AN Yurchenko, EV Girich, EA Yurchenko - Marine Drugs, 2021 - mdpi.com
Marine sediments are characterized by intense degradation of sedimenting organic matter in the water column and near surface sediments, combined with characteristically low …
Number of citations: 18 www.mdpi.com

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